molecular formula C14H19N3O2S B13242222 Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13242222
M. Wt: 293.39 g/mol
InChI Key: QBYBPYQDWDIZSM-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a fused heterocyclic compound featuring a thiazolo[5,4-b]pyridine core. Key structural elements include:

  • Aminomethyl substituent: Enhances hydrogen-bonding capacity and polarity.
  • Isopropyl (propan-2-yl) group: Contributes to lipophilicity.
  • Ethyl ester: Influences solubility and reactivity.

Comparisons with analogous structures (e.g., thiadiazoles, oxazoles, pyrroloimidazoles) highlight its unique properties.

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H19N3O2S/c1-5-19-14(18)11-8(4)10-9(6-15)17-20-13(10)16-12(11)7(2)3/h7H,5-6,15H2,1-4H3

InChI Key

QBYBPYQDWDIZSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CN)C(C)C

Origin of Product

United States

Preparation Methods

Procedure:

  • Bromination of Ethyl 3-Ethoxyacrylate :
    Ethyl 3-ethoxyacrylate (CAS 1001-26-9) is treated with N-bromosuccinimide (NBS) in a water/dioxane (1:1) solvent system at −10°C. The mixture is stirred at room temperature for 1 hour.
  • Cyclization with Thiourea :
    Thiourea is added to the brominated intermediate, and the reaction is heated to 80°C for 1 hour. Subsequent cooling and addition of aqueous ammonia precipitate the product.

Yield : 70%.

Key Reaction Conditions:

Step Reagents/Conditions Temperature Time
1 NBS, H₂O/dioxane −10°C → RT 1 h
2 Thiourea, NH₃ 80°C 1 h

Reference :

Multi-Step Synthesis via Carbonylation and Cyclization

A patent (CN110590813B) describes a method starting from 3,5-dibromo-2-aminopyridine , involving carbonylation under CO pressure:

Procedure:

  • Palladium-Catalyzed Carbonylation :
    6-Bromothiazolo[4,5-b]pyridine is reacted with triethylamine and bis(triphenylphosphine)palladium dichloride in methanol under 10 kPa CO pressure at 105°C for 12 hours.
  • Ester Hydrolysis :
    The methyl ester intermediate is hydrolyzed with NaOH in water at 10–30°C for 12 hours.

Yield :

  • Methyl ester intermediate: 69.1%.
  • Final carboxylic acid: 86.3%.

Key Reaction Conditions:

Step Reagents/Conditions Temperature Pressure Time
1 CO, Pd catalyst 105°C 10 kPa 12 h
2 NaOH, H₂O 10–30°C Ambient 12 h

Reference :

Transesterification and Solid-State Modifications

A study on structurally related thiazolo[5,4-b]pyridines highlights transesterification during crystallization:

Procedure:

  • Hantzsch Reaction :
    Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate hydrobromide reacts with 1-(4-methylpyridin-2-yl)thiourea in ethanol under reflux.
  • Partial Transesterification :
    Recrystallization from methanol-d₄ results in a solid solution containing both ethyl and d₃-methyl esters due to in situ transesterification.

Yield :

  • Initial cyclization: 19%.
  • Transesterified product ratio: 88:12 (ethyl:d₃-methyl).

Key Reaction Conditions:

Step Reagents/Conditions Temperature Time
1 Ethanol, reflux 80°C 16 h
2 Methanol-d RT Weeks

Reference :

Comparative Analysis of Methods

Method Advantages Limitations Yield
Bromination-Cyclization Short reaction time Requires low-temperature conditions 70%
Carbonylation Scalable for industrial use High-pressure CO equipment needed 69–86%
Transesterification Access to deuterated analogs Low initial cyclization yield 19%

Structural and Reaction Insights

Key Intermediates and Byproducts

Optimization Strategies

  • Catalyst Selection : Bis(triphenylphosphine)palladium dichloride enhances carbonylation efficiency.
  • Solvent Systems : Polar solvents (e.g., dioxane/water) improve bromination kinetics.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and growth .

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography: Tools like SHELX () are critical for resolving hydrogen-bonding patterns in such compounds. The aminomethyl group likely forms N–H···O/N interactions, influencing crystal packing and stability .
  • Structure-Activity Relationships (SAR): Replacement of bromo () with aminomethyl enhances polarity and interaction with biological targets, analogous to pyrroloimidazoles in .

Biological Activity

Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS Number: 189452-07-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H19N3O2S. The structure is characterized by a thiazolo-pyridine core with various substituents that contribute to its biological properties.

Recent studies have indicated that compounds within the thiazolo[5,4-b]pyridine class exhibit significant biological activities, particularly as phosphoinositide 3-kinase (PI3K) inhibitors. For instance, a related compound demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating potent inhibitory activity. The presence of specific functional groups, such as sulfonamides and pyridyl moieties, has been shown to enhance this activity significantly. The binding interactions involve hydrogen bonds with key residues in the kinase domain, which are critical for enzymatic inhibition .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the thiazolo-pyridine structure can lead to variations in biological activity:

CompoundModificationsIC50 (nM)Activity
19a Original3.6PI3Kα Inhibitor
19b 2-chloro-4-fluorophenyl sulfonamide4.6PI3Kα Inhibitor
19c 5-chlorothiophene-2-sulfonamide8.0PI3Kα Inhibitor
19d Methyl instead of difluorophenyl53Reduced Activity

The table illustrates how specific substitutions can either enhance or diminish the inhibitory potency against PI3Kα. The presence of electron-withdrawing groups appears to strengthen the interaction with the enzyme .

Biological Activities

This compound has been linked to various biological activities:

  • Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting pathways critical for tumor growth.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through inhibition of COX enzymes.
  • Enzymatic Inhibition : The compound's ability to inhibit PI3K suggests potential applications in treating diseases related to dysregulated cell signaling pathways.

Case Studies

In a study evaluating the anti-inflammatory effects of related thiazolo compounds, significant reductions in COX-2 activity were observed, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar therapeutic potential.

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